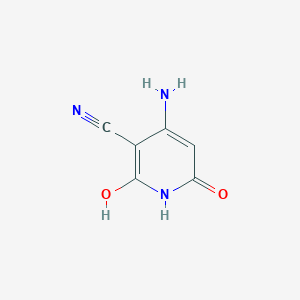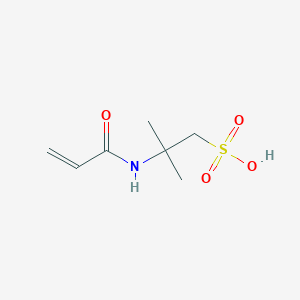
3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- is a heterocyclic compound with a pyridine ring structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including an amino group, a hydroxyl group, a keto group, and a nitrile group, makes it a versatile molecule for chemical modifications and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- can be achieved through various synthetic routes. One common method involves the condensation of 4-hydroxyquinolin-2(1H)-one with malononitrile and aldehydes under reflux conditions in ethanol. This one-pot reaction typically yields the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It can be used in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical modifications. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological processes .
相似化合物的比较
Similar Compounds
- 2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile
- 4-hydroxy-2-oxo-1H-pyridine-3-carbonitrile
- 2-amino-4-hydroxy-6-oxo-1H-pyridine-3-carbonitrile
Uniqueness
3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which allows for diverse chemical modifications and reactions. This versatility makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
4-amino-2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-2-3-4(8)1-5(10)9-6(3)11/h1H,(H4,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGXWQZIRWGIOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)O)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)

![4-Amino-7-(b-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine-5-carboxylic acid](/img/structure/B95173.png)




![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)




![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
